BRD50837

Hedgehog pathway inhibition C3H10T1/2 differentiation assay potency comparison

Canonical Smo inhibitors like cyclopamine and vismodegib cannot resolve Ptch-dependent vs. Ptch-independent Hedgehog signaling nodes. BRD50837 fills this gap as a stereochemistry-dependent Shh probe (EC50 0.09 μM) that is inactive in Ptch-/- cells yet partially suppresses Gli1 in SuFu-/- cells - a mechanistic profile orthogonal to both reference Smo antagonists. • Only 2 of 8 stereoisomers active - matched inactive stereoisomers serve as ideal negative controls for CETSA, photoaffinity labeling, or affinity proteomics target-ID workflows. • Inactive in 30/31 PubChem bioassays - minimizes off-target false positives in phenotypic screening cascades. • ≥98% HPLC purity; global shipping with blue ice; bulk quantities available upon request.

Molecular Formula C26H32ClN3O6S
Molecular Weight 550.067
CAS No. 1314295-24-3
Cat. No. B606352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD50837
CAS1314295-24-3
SynonymsBRD50837;  BRD-50837;  BRD 50837.
Molecular FormulaC26H32ClN3O6S
Molecular Weight550.067
Structural Identifiers
SMILESCN(S(=O)(C1=CC=C(Cl)C=C1)=O)C[C@H]2[C@H](CN(C(C3=CC=CC(NC(C4CC4)=O)=C3O2)=O)[C@@H](CO)C)C
InChIInChI=1S/C26H32ClN3O6S/c1-16-13-30(17(2)15-31)26(33)21-5-4-6-22(28-25(32)18-7-8-18)24(21)36-23(16)14-29(3)37(34,35)20-11-9-19(27)10-12-20/h4-6,9-12,16-18,23,31H,7-8,13-15H2,1-3H3,(H,28,32)/t16-,17+,23-/m0/s1
InChIKeyDPCJYFXLXUKVAP-MFEFFIJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD50837 Potency and Mechanism Overview


BRD50837 is a synthetic small-molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway, discovered through a diversity-oriented synthesis screening collection at the Broad Institute [1]. It potently inhibits Shh-induced differentiation of C3H10T1/2 cells with an EC50 of 0.09 μM (90 nM) and exhibits stereochemistry-based structure-activity relationships, a hallmark of specific target engagement [1]. With a molecular weight of 550.07 g/mol (C26H32ClN3O6S), PBS solubility of 64.3 μM, and a mechanism-of-action that is both overlapping with and strikingly distinct from the canonical Smoothened (Smo) inhibitor cyclopamine, BRD50837 serves as a unique chemical probe for dissecting non-canonical Hh pathway regulation [1].

Why BRD50837 Cannot Be Replaced


Although several small-molecule inhibitors of the Hedgehog pathway are commercially available — including the Smo antagonists cyclopamine and vismodegib, and the Gli inhibitor GANT61 — these agents act at well-defined nodes within the canonical Hh signaling cascade [1]. BRD50837 occupies a fundamentally different mechanistic niche: it does not displace BODIPY-cyclopamine from Smo, is inactive in Ptch−/− cells where cyclopamine retains activity, yet partially suppresses Gli1 expression in SuFu−/− cells similarly to cyclopamine but unlike vismodegib [1]. Furthermore, its activity is exquisitely sensitive to stereochemistry; among eight possible stereoisomers, only the RSR and SSR configurations are active, indicating a highly specific interaction with an as-yet-unidentified cellular target [1]. These properties make BRD50837 irreplaceable for experiments probing non-Smo-dependent Hh pathway modulation, off-target profiling of Smo inhibitors, or any study requiring a probe with a mechanism orthogonal to the Smo-Ptch axis.

Quantitative Evidence vs. Key Inhibitors


Potency vs. Cyclopamine in Differentiation Assay

BRD50837 inhibits Shh-conditioned medium-induced differentiation of C3H10T1/2 cells with an EC50 of 0.09 μM (90 nM) [1]. By comparison, cyclopamine — the most widely used Smo antagonist chemical probe — exhibits an IC50 of 600 nM in the SAG-induced C3H10T1/2 differentiation assay [2]. This represents an approximately 6.7-fold greater potency for BRD50837 relative to cyclopamine in comparable cellular pathway inhibition readouts. The differentiation assay measures alkaline phosphatase activity as a downstream marker of Hh pathway activation, providing a functional rather than binding-only readout.

Hedgehog pathway inhibition C3H10T1/2 differentiation assay potency comparison

Smoothened Binding Independence

In a cellular competition assay, BRD50837 at effective concentrations did not reduce BODIPY-cyclopamine binding to exogenously expressed Smo, whereas cyclopamine produced clear displacement [1]. This demonstrates that BRD50837 does not bind to the cyclopamine-binding site on Smo, distinguishing it fundamentally from all Smo-targeting inhibitors including cyclopamine, vismodegib, and the clinical candidate IPI-926. This assay used HEK293 cells expressing myc-tagged Smo, with BODIPY-cyclopamine (10 nM) as the fluorescent tracer.

Smoothened receptor BODIPY-cyclopamine displacement mechanism-of-action

Differential Activity in Ptch−/− Cells

In Ptch−/− mouse embryonic fibroblasts, where the Hh pathway is constitutively active due to loss of the Ptch repressor, cyclopamine maintained its pathway inhibition, but BRD50837 (and BRD9526) had no effect [1]. This epistasis result suggests that BRD50837 acts at the level of Ptch or a step upstream of Ptch signaling — a node distinct from Smo. By contrast, cyclopamine acts downstream of Ptch at Smo, explaining its retained activity in this genetic background.

Ptch−/− cells epistasis analysis pathway node specificity

Gli1 Suppression in SuFu−/− Cells

In SuFu−/− mouse embryonic fibroblasts, where the Hh pathway is constitutively active downstream of Smo, BRD50837 and BRD9526 partially lowered Gli1 expression at concentrations of 2 and 10 μM, similar to cyclopamine [1]. In striking contrast, vismodegib — a more potent Smo inhibitor — showed no suppression of Gli1 expression in this assay, consistent with the canonical model that Smo acts upstream of SuFu [1]. This finding indicates that BRD50837 exerts effects that bypass Smo to influence signaling at or downstream of SuFu.

SuFu−/− cells Gli1 expression vismodegib comparison

Stereochemistry-Based Selectivity

BRD50837 belongs to a compound series where only two of eight possible stereoisomers — the RSR and SSR configurations, differing solely in the configuration of the extra-annular methyl group — are active in the Shh pathway assay [1]. All other stereoisomers, including the RSS, SRS, RRS, SRR, RRR, and SSS forms, are inactive. This exquisitely stereochemistry-dependent activity is interpreted as indirect evidence for a specific, selective interaction with an as-yet-unidentified cellular target, rather than promiscuous or non-specific effects [1].

stereochemistry-activity relationship target specificity screening selectivity

Assay-Wide Selectivity Profile

As of May 27, 2013, BRD50837 (CID 44499307) had been tested in 31 distinct bioassays deposited in PubChem and scored as active only in the original Shh pathway screen that identified it. This assay-wide selectivity profile suggests that BRD50837 is not a broadly active or promiscuous compound, consistent with its stereochemistry-based SAR [1]. In contrast, many commonly used tool compounds exhibit activity in 5–20+ unrelated assay formats.

selectivity profiling off-target screening PubChem bioassay

BRD50837 Application Scenarios


Ptch-Dependent vs. Independent Pathway Dissection

Exploit the differential inactivity of BRD50837 in Ptch−/− cells (vs. cyclopamine's retained activity) to genetically dissect contributions of Ptch-dependent and Ptch-independent signaling nodes. When combined with cyclopamine or vismodegib as reference Smo antagonists, BRD50837 enables experimental designs where Smo-dependent and Smo-independent pathway branches are cleanly separated [1]. This application is unavailable using Smo inhibitors alone.

Smo-Inhibitor-Resistant Cancer Profiling

In tumor models harboring Smo mutations that confer resistance to vismodegib (e.g., SMO-D473H) or with SuFu loss, BRD50837 retains partial pathway suppression as demonstrated by Gli1 reduction in SuFu−/− cells, whereas vismodegib is completely inactive [1]. BRD50837 thus serves as a critical probe for identifying and validating non-Smo therapeutic targets in resistant settings.

Target Deconvolution for Non-Smo Regulators

The stereochemistry-based SAR (only 2 of 8 stereoisomers active [1]) provides ideal negative control compounds (inactive stereoisomers) for affinity-based proteomics, photoaffinity labeling, or cellular thermal shift assays (CETSA) aimed at identifying the cellular target(s) of BRD50837. The combination of BRD50837 and matched inactive stereoisomers constitutes a powerful target-ID toolkit unavailable with cyclopamine or vismodegib.

Selectivity and Off-Target Screening

With documented inactivity in 30 of 31 PubChem bioassays [1], BRD50837 is well-suited as a selective chemical probe in phenotypic screening cascades where off-target-driven false positives must be minimized. Researchers procuring BRD50837 for screening libraries can leverage this documented selectivity to prioritize hits requiring orthogonal Hh pathway validation.

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